molecular formula C14H8F2N2OS2 B11428418 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B11428418
M. Wt: 322.4 g/mol
InChI Key: VUWYELFOOHMBAH-UHFFFAOYSA-N
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Description

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a thiazole ring, and a difluorophenyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the thiazole intermediate.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the thiazole intermediate with thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperatures and inert atmospheres.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

  • N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide
  • N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
  • N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Comparison: N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research domains.

Properties

Molecular Formula

C14H8F2N2OS2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H8F2N2OS2/c15-9-4-3-8(6-10(9)16)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19)

InChI Key

VUWYELFOOHMBAH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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